

Trioxirane molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioxirane*

Cat. No.: *B12562246*

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Introduction to Trioxirane and Ozonides

The term "**trioxirane**" systematically refers to a three-membered ring consisting of three oxygen atoms, an isomeric form of ozone known as cyclic ozone.[1][2] This molecule is distinct from the more commonly encountered ozonides, which are typically five-membered rings containing carbon atoms, formed during the ozonolysis of alkenes.[3] The primary ozonide formed from the reaction of ozone with ethylene is 1,2,3-trioxolane, also referred to as a molozonide.[3] Both **trioxirane** and 1,2,3-trioxolane are characterized by significant ring strain and weak oxygen-oxygen bonds, leading to high reactivity and instability.[1] Understanding the structure and bonding of these molecules is crucial for fields ranging from atmospheric chemistry to the design of peroxide-based pharmaceuticals.

Molecular Structure and Bonding of Trioxirane (Cyclic Ozone)

Trioxirane is a theoretically predicted isomer of ozone (O_3) with a highly strained equilateral triangle structure.[1][2] Unlike the common bent form of ozone (C_{2v} symmetry), **trioxirane** possesses a highly symmetric D_{3h} structure.[1] This cyclic form is a metastable, high-energy local minimum on the potential energy surface, lying approximately 30 kcal/mol higher in energy than the ground-state bent isomer.[1]

The significant energy difference is primarily attributed to the severe ring strain imposed by the 60° bond angles, a substantial deviation from the preferred geometry for oxygen atoms.[1] The bonding within the ring consists of three equivalent sigma bonds.[1] While the free molecule is predicted to be short-lived, experimental evidence for the existence of cyclic ozone has been

found on the surface of magnesium oxide crystals, where it is stabilized by surface interactions.
[\[1\]](#)[\[2\]](#)

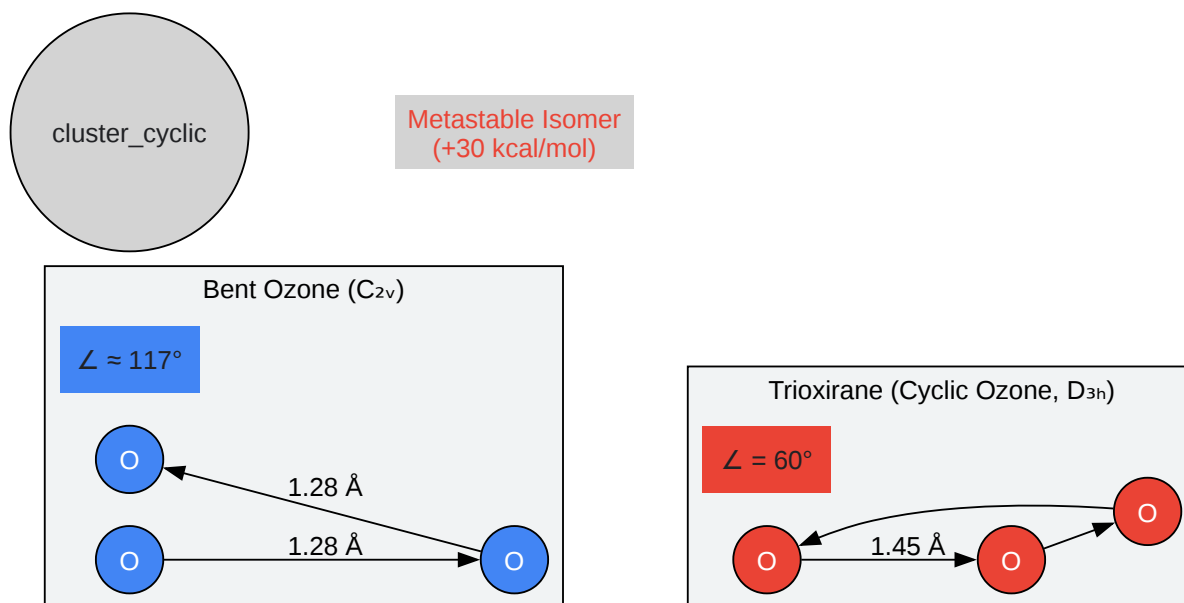
Quantitative Structural Data for Ozone Isomers

The following table summarizes the key structural parameters for both **trioxirane** (cyclic ozone) and the common bent ozone, derived from theoretical calculations.

Parameter	Trioxirane (Cyclic O ₃)	Bent Ozone (C _{2v})
Symmetry	D _{3h} [1]	C _{2v} [1]
O-O Bond Length	~1.45 Å [1]	~1.28 Å [1]
O-O-O Bond Angle	60° [1]	~117° [1]
Relative Energy	~ +30 kcal/mol [1]	0 kcal/mol (Ground State) [1]

Visualization of Ozone Isomers

The structural differences between the two ozone isomers are significant, dictating their respective stabilities and reactivities.



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Caption: Comparison of bent ozone and **trioxirane** structures.

Molecular Structure and Bonding of 1,2,3-Trioxolane

1,2,3-Trioxolane is the primary ozonide formed in the cycloaddition reaction between ozone and an alkene, as described by the Criegee mechanism. The structure of the primary ozonide of ethylene has been definitively characterized using microwave spectroscopy, confirming a five-membered ring.[4] The molecule adopts a twisted "envelope" conformation to alleviate some of the ring strain. This intermediate is highly unstable and rapidly rearranges to the more stable 1,2,4-trioxolane (secondary ozonide).[3]

Quantitative Structural Data for 1,2,3-Trioxolane

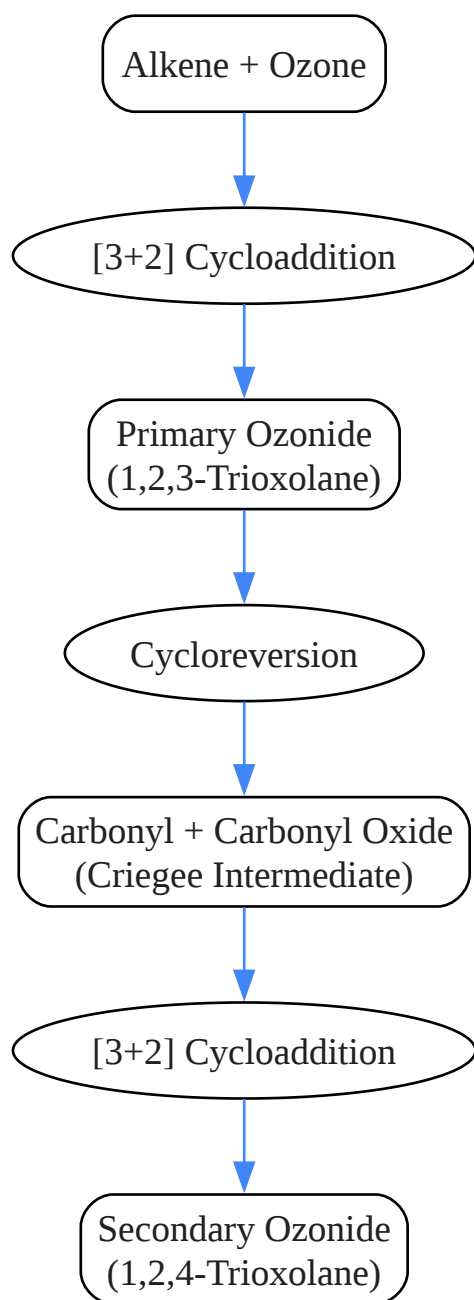
The table below presents the structural parameters for ethylene primary ozonide determined via microwave spectroscopy.

Parameter	Value
Conformation	Envelope
O-O Bond Length	Data not available in provided search results
C-O Bond Length	Data not available in provided search results
C-C Bond Length	Data not available in provided search results
Bond Angles	Data not available in provided search results

Note: Specific quantitative data for bond lengths and angles of 1,2,3-trioxolane were not found in the provided search results, but the definitive characterization by microwave spectroscopy confirms its 1,2,3-trioxolane structure.^[4]

Criegee Mechanism of Ozonolysis

The formation and decomposition of the primary ozonide is a key part of the ozonolysis reaction.



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Caption: The Criegee mechanism for alkene ozonolysis.

Experimental and Theoretical Methodologies

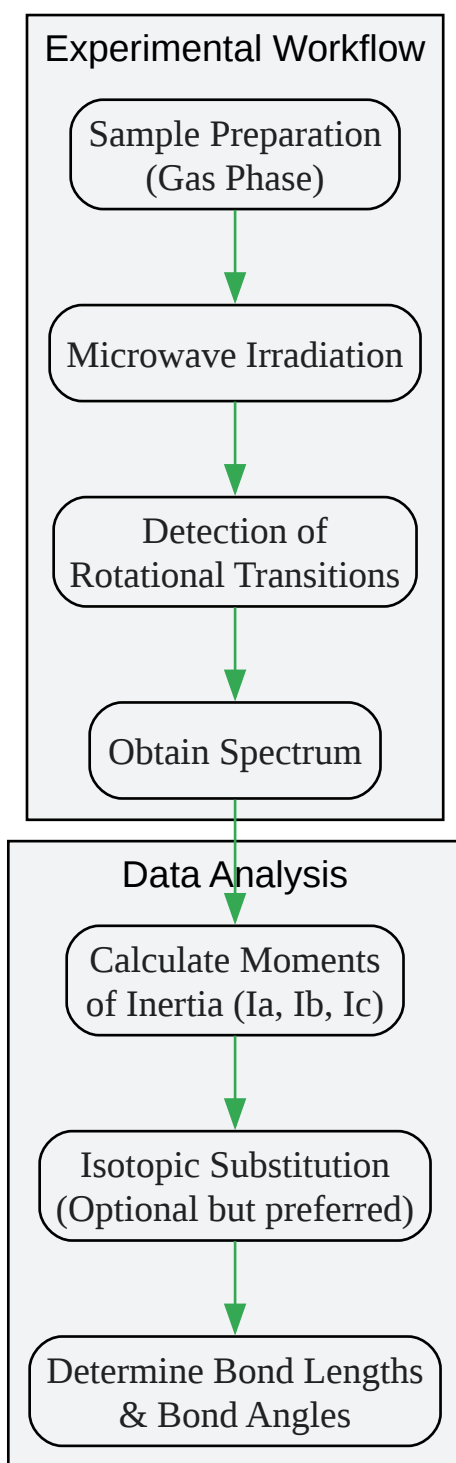
The elucidation of the structures of unstable molecules like **trioxirane** and primary ozonides relies on a combination of advanced experimental techniques and computational chemistry.

Experimental Protocol: Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique ideal for determining the precise geometric structure of small molecules in the gas phase.^[5] It measures the transitions between quantized rotational energy levels. For a molecule to be microwave active, it must possess a permanent dipole moment.^[5]

A generalized experimental workflow is as follows:

- **Sample Preparation:** The reactants (e.g., ethylene and ozone) are co-condensed at very low temperatures to generate the unstable primary ozonide. The sample is then carefully warmed to allow the species to enter the gas phase.
- **Microwave Irradiation:** The gaseous sample is introduced into a waveguide and irradiated with microwaves of continuously varying frequency.
- **Detection of Absorption:** At specific frequencies corresponding to rotational transitions, the molecules absorb microwave radiation. This absorption is detected, often by a crystal detector.
- **Spectral Analysis:** The resulting spectrum consists of a series of absorption lines. The frequencies of these lines are used to calculate the principal moments of inertia (I_a , I_b , I_c) of the molecule.^[5]
- **Structure Determination:** By analyzing the moments of inertia for several isotopically substituted versions of the molecule, the precise bond lengths and angles can be determined with high accuracy.^[5]



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Caption: Workflow for molecular structure determination via microwave spectroscopy.

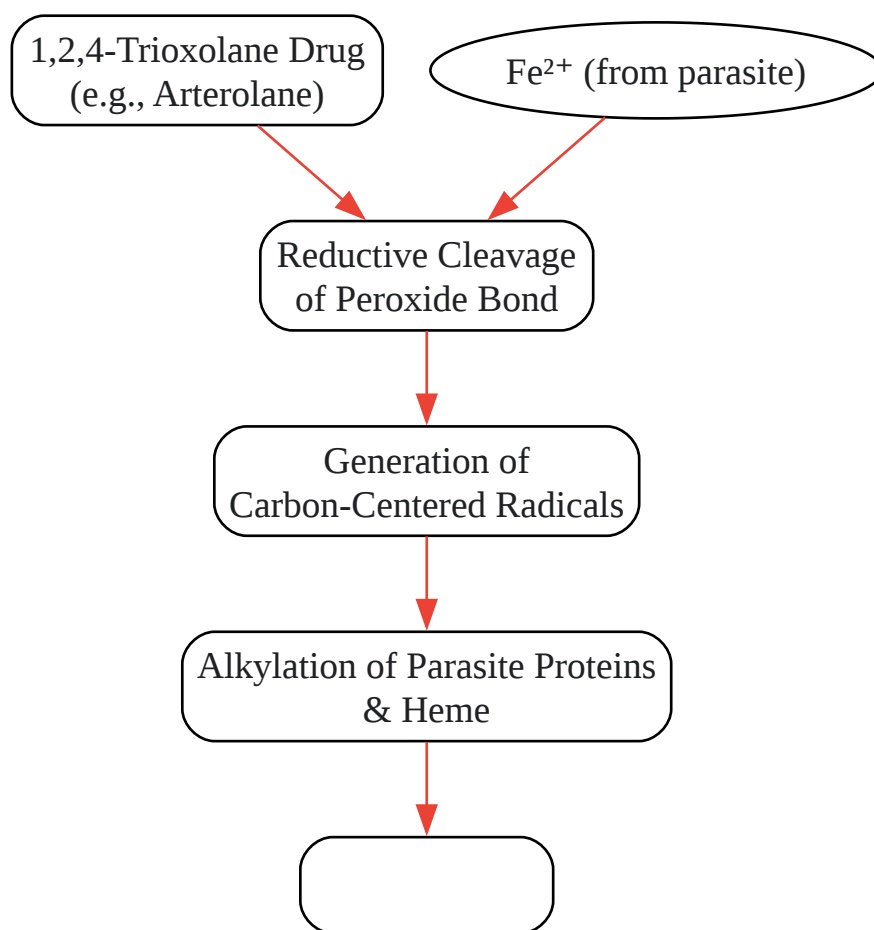
Theoretical Protocol: Quantum Chemical Calculations

For highly unstable or transient species like **trioxirane**, theoretical calculations are indispensable. Ab initio and Density Functional Theory (DFT) methods are commonly used.

- **Method Selection:** A suitable level of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory, or DFT with a specific functional) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. [6]
- **Geometry Optimization:** The calculation finds the lowest energy arrangement of the atoms, providing the equilibrium geometry (bond lengths and angles). [1]
- **Frequency Calculation:** A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) or a transition state.
- **Energy Calculation:** The absolute and relative energies of different isomers (e.g., cyclic vs. bent ozone) are calculated to predict their relative stabilities. [1][6]

Relevance in Drug Development

While **trioxirane** itself has no direct therapeutic application, the chemistry of the peroxide bond in related 1,2,4-trioxolane structures is central to the mechanism of modern antimalarial drugs like arterolane and OZ439. [7] The prevailing view is that the peroxide bond is reductively cleaved by ferrous iron (Fe^{2+}), which is present in high concentrations within the malaria parasite. [7] This cleavage initiates a cascade of reactions that generate reactive radical species, ultimately leading to parasite death. This concept of using a trioxolane as a trigger for selective drug delivery in an iron-rich environment is a key strategy in developing new antimalarials. [7]



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Caption: Activation pathway for 1,2,4-trioxolane antimalarials.

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- To cite this document: BenchChem. [Trioxirane molecular structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12562246#trioxirane-molecular-structure-and-bonding>]

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